molecular formula C16H12N2O4 B11837753 1-Methoxy-4-(4-nitrophenyl)isoquinolin-5-ol CAS No. 656233-96-4

1-Methoxy-4-(4-nitrophenyl)isoquinolin-5-ol

Katalognummer: B11837753
CAS-Nummer: 656233-96-4
Molekulargewicht: 296.28 g/mol
InChI-Schlüssel: PUTSSVGGTPTPNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-4-(4-nitrophenyl)isoquinolin-5-ol is a complex organic compound characterized by its unique structure, which includes a methoxy group, a nitrophenyl group, and an isoquinolinol core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules .

Vorbereitungsmethoden

The synthesis of 1-Methoxy-4-(4-nitrophenyl)isoquinolin-5-ol typically involves multi-step organic reactions. One common synthetic route includes the nitration of a methoxy-substituted isoquinoline, followed by further functional group transformations to introduce the hydroxyl group at the desired position. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .

Analyse Chemischer Reaktionen

1-Methoxy-4-(4-nitrophenyl)isoquinolin-5-ol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Methoxy-4-(4-nitrophenyl)isoquinolin-5-ol has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-Methoxy-4-(4-nitrophenyl)isoquinolin-5-ol exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells. Further research is needed to elucidate the exact molecular mechanisms .

Vergleich Mit ähnlichen Verbindungen

1-Methoxy-4-(4-nitrophenyl)isoquinolin-5-ol can be compared with other isoquinoline derivatives, such as:

Eigenschaften

CAS-Nummer

656233-96-4

Molekularformel

C16H12N2O4

Molekulargewicht

296.28 g/mol

IUPAC-Name

1-methoxy-4-(4-nitrophenyl)isoquinolin-5-ol

InChI

InChI=1S/C16H12N2O4/c1-22-16-12-3-2-4-14(19)15(12)13(9-17-16)10-5-7-11(8-6-10)18(20)21/h2-9,19H,1H3

InChI-Schlüssel

PUTSSVGGTPTPNI-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.